
rel-(1R,2S)-2-(3-Bromophenyl)-1-ethylcyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine hydrochloride is a chiral compound with a cyclopropane ring substituted with a bromophenyl group and an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Bromophenyl Group: This step involves a bromination reaction, where a phenyl group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Ethylamine Group: This can be done through a nucleophilic substitution reaction, where an ethylamine group is introduced to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Rel-(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
Rel-(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Rel-(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Rel-(1R,2S)-2-(3-chlorophenyl)-1-ethylcyclopropan-1-amine hydrochloride
- Rel-(1R,2S)-2-(3-fluorophenyl)-1-ethylcyclopropan-1-amine hydrochloride
- Rel-(1R,2S)-2-(3-methylphenyl)-1-ethylcyclopropan-1-amine hydrochloride
Uniqueness
Rel-(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chloro, fluoro, and methyl analogs.
特性
分子式 |
C11H15BrClN |
|---|---|
分子量 |
276.60 g/mol |
IUPAC名 |
(1R,2S)-2-(3-bromophenyl)-1-ethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-2-11(13)7-10(11)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-,11+;/m0./s1 |
InChIキー |
CCOXWJYSSWOTLU-VZXYPILPSA-N |
異性体SMILES |
CC[C@]1(C[C@H]1C2=CC(=CC=C2)Br)N.Cl |
正規SMILES |
CCC1(CC1C2=CC(=CC=C2)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
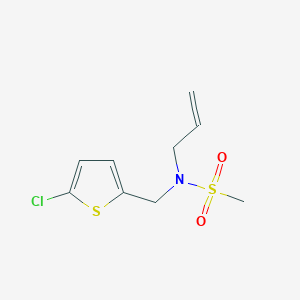
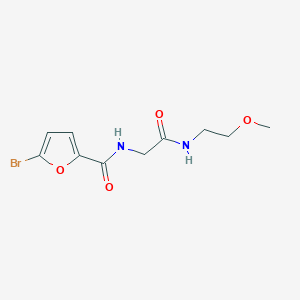

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
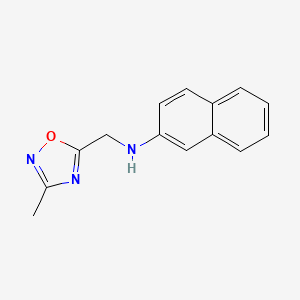

![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
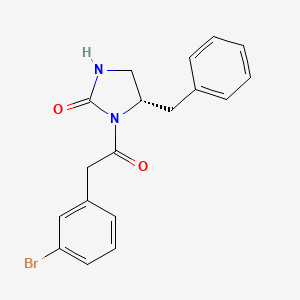
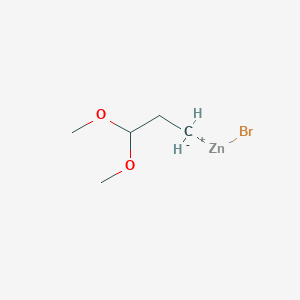
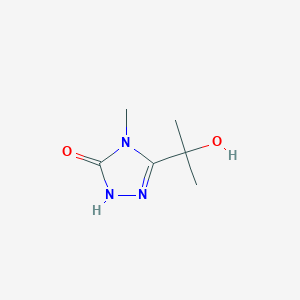
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
